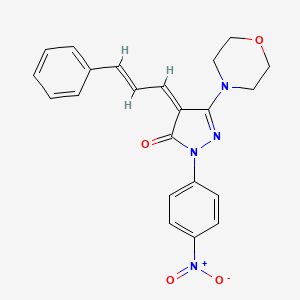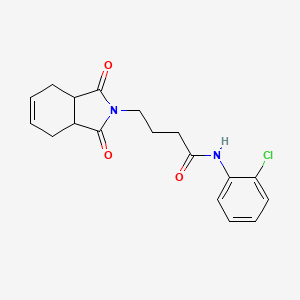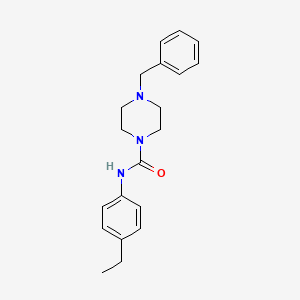![molecular formula C10H12ClN5O B5370733 6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370733.png)
6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with potential applications in scientific research. It is a member of the triazolopyrimidine family of compounds and has been studied for its potential as a bioactive agent in various fields of research.
Mécanisme D'action
The exact mechanism of action of 6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors in cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects depending on the context in which it is used. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while also promoting the survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a bioactive agent with multiple applications. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is in the development of more specific inhibitors of the enzymes or receptors targeted by this compound. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential applications in various fields of research. Finally, future research could explore the use of this compound in combination with other bioactive agents to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine is typically achieved through a multi-step process. One common method involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl chloroacetate to form 5-methyl-3-nitro-1-(2-chloroacetyl)pyrazole. This compound is then reacted with morpholine and sodium hydride to form this compound.
Applications De Recherche Scientifique
6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as a bioactive agent in various fields of research. One area of interest is in the field of cancer research, where this compound has been shown to have anti-tumor activity in preclinical studies. It has also been studied in the context of neurological disorders, where it has shown potential as a neuroprotective agent.
Propriétés
IUPAC Name |
4-(6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-7-8(11)9(15-2-4-17-5-3-15)16-10(14-7)12-6-13-16/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIXKPUDMXABAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5370662.png)

![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5370696.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5370701.png)
![4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5370708.png)
![(4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}phenyl)methanol](/img/structure/B5370709.png)


![2-methyl-5-{1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5370732.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5370741.png)